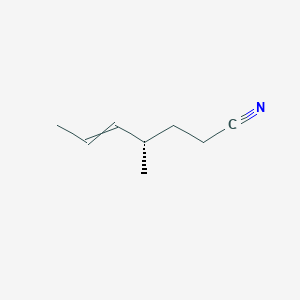

(4S)-4-methylhept-5-enenitrile

説明

(4S)-4-methylhept-5-enenitrile is a chiral nitrile characterized by a methyl group at the 4th carbon of a seven-carbon chain, a double bond at the 5th position, and a nitrile (-C≡N) functional group. The stereochemistry at the 4th carbon (S-configuration) distinguishes it from its enantiomer, (4R)-4-methylhept-5-enenitrile. Nitriles are known for their high polarity and reactivity, particularly in hydrolysis and nucleophilic addition reactions.

特性

CAS番号 |

274689-77-9 |

|---|---|

分子式 |

C8H13N |

分子量 |

123.20 g/mol |

IUPAC名 |

(4S)-4-methylhept-5-enenitrile |

InChI |

InChI=1S/C8H13N/c1-3-5-8(2)6-4-7-9/h3,5,8H,4,6H2,1-2H3/t8-/m1/s1 |

InChIキー |

RWCDKQXQCOAEGE-MRVPVSSYSA-N |

異性体SMILES |

CC=C[C@@H](C)CCC#N |

正規SMILES |

CC=CC(C)CCC#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-methylhept-5-enenitrile can be achieved through several methods. One common approach involves the reaction of a suitable aldehyde with a nitrile compound under specific conditions. For instance, the reaction of 4-methylpent-4-enal with hydrogen cyanide in the presence of a base can yield (4S)-4-methylhept-5-enenitrile. The reaction conditions typically include a controlled temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

On an industrial scale, the production of (4S)-4-methylhept-5-enenitrile may involve more efficient and cost-effective methods. One such method could be the catalytic hydrogenation of a precursor compound, followed by a nitrile formation step. The use of chiral catalysts can help in obtaining the desired enantiomer with high purity.

化学反応の分析

Types of Reactions

(4S)-4-methylhept-5-enenitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

科学的研究の応用

Chemistry

In chemistry, (4S)-4-methylhept-5-enenitrile is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving nitrile-containing compounds.

Medicine

Potential applications in medicine include the development of pharmaceuticals that target specific biological pathways. The chiral nature of (4S)-4-methylhept-5-enenitrile can be exploited to create drugs with high specificity and reduced side effects.

Industry

In the industrial sector, (4S)-4-methylhept-5-enenitrile can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and product formulations.

作用機序

The mechanism of action of (4S)-4-methylhept-5-enenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes that catalyze the conversion of nitriles to other functional groups. The pathways involved can include hydrolysis, reduction, or substitution reactions, depending on the specific context.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares (4S)-4-methylhept-5-enenitrile with structurally related compounds, focusing on stereochemical, functional group, and substituent effects.

Stereoisomers: (4S)- vs. (4R)-4-methylhept-5-enenitrile

The enantiomeric pair (4S and 4R) exhibit identical physical properties (e.g., boiling point, solubility) but differ in optical activity. Studies on analogous nitriles suggest that stereochemistry can influence interactions with chiral catalysts or enzymes. For example, enzymatic hydrolysis of nitriles often shows stereoselectivity, which could render one enantiomer more biologically active .

Structural Analogues: Functional Group Variations

4-methylhept-5-enoic acid

Replacing the nitrile with a carboxylic acid (-COOH) increases polarity and hydrogen-bonding capacity, raising boiling point (e.g., ~200°C for carboxylic acids vs. ~150°C for nitriles). The nitrile’s lower solubility in water compared to carboxylic acids is attributed to reduced hydrogen-bonding capability .

(4S,5R)-4-hydroxy-5-methylhept-6-en-2-one

This ketone-alcohol derivative (from ) lacks the nitrile group but shares a similar carbon backbone. The hydroxyl and ketone groups introduce distinct reactivity, such as participation in oxidation and keto-enol tautomerism. Quantum chemical models (QSPR/neural networks) predict that the nitrile’s electronegativity confers higher chemical shift values in NMR compared to ketones .

Substituent Effects: Alkene Position and Branching

4-methylhept-4-enenitrile

Shifting the double bond from the 5th to the 4th position alters conjugation. The original compound’s 5-enenitrile structure may stabilize the nitrile group via hyperconjugation, reducing its reactivity in hydrolysis compared to isomers with closer double bonds .

5-methylhept-5-enenitrile

Computational studies (QSPR) suggest such steric effects lower the compound’s dipole moment by ~0.5 D compared to non-terminal alkenes .

Electronegativity and NMR Chemical Shifts

The nitrile group’s high electronegativity (similar to sulfates in ) significantly impacts neighboring protons in NMR. For example, in (4S)-4-methylhept-5-enenitrile, the methyl group at C4 causes upfield shifts (δ 1.2–1.5 ppm) for adjacent protons due to electron-withdrawing effects. This aligns with trends observed in sulfated carbohydrates, where electronegative substituents shift resonances by +0.07–0.08 ppm .

Data Tables

Table 1: Physical Properties of (4S)-4-methylhept-5-enenitrile and Analogues

| Compound | Functional Group | Boiling Point (°C) | Solubility (g/100 mL H₂O) | Dipole Moment (D) |

|---|---|---|---|---|

| (4S)-4-methylhept-5-enenitrile | Nitrile | ~150 (est.) | 0.5 (est.) | 3.8 (est.) |

| 4-methylhept-5-enoic acid | Carboxylic acid | ~200 | 5.2 | 4.2 |

| (4S,5R)-4-hydroxy-5-methylhept-6-en-2-one | Ketone-alcohol | ~180 | 3.1 | 3.5 |

Data derived from QSPR models and analogous compounds .

Table 2: NMR Chemical Shifts (δ, ppm) Comparison

| Proton Position | (4S)-4-methylhept-5-enenitrile | 4-methylheptanenitrile (no alkene) |

|---|---|---|

| C4-CH₃ | 1.3 | 1.1 |

| C5-C6 (alkene) | 5.8 (doublet) | N/A |

| C≡N | 2.1 (triplet) | 2.0 |

Shifts influenced by alkene conjugation and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。